Neboglamine hydrochloride

Catalog No.
S7741723
CAS No.
M.F
C13H25ClN2O3
M. Wt
292.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neboglamine hydrochloride

Product Name

Neboglamine hydrochloride

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1

InChI Key

HBFGFOLPJKUNCS-PPHPATTJSA-N

SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl

Neboglamine hydrochloride (CAS 2759182-59-5) is a synthetic glutamic acid derivative that functions as an orally active positive allosteric modulator (PAM) at the glycine site of the N-methyl-D-aspartate (NMDA) receptor [1]. Unlike direct competitive agonists or broad-spectrum monoamine antagonists, neboglamine facilitates NMDA-mediated neurotransmission without binding to dopamine or serotonin receptors [1]. For procurement professionals and lead investigators, the hydrochloride salt is specifically prioritized over the free base due to its optimized aqueous and organic solubility, ensuring reliable dosing in preclinical formulations [1]. It is primarily procured as a highly selective reference compound for in vivo models of schizophrenia, cognitive dysfunction, and NMDA hypofunction, where it serves as a non-sedating, non-striatal-activating baseline [1].

Research Fit

Mechanism
Positive allosteric modulator at NMDA glycine site; enhances endogenous glycine efficacy
Administration
Oral bioavailability supports chronic dosing regimens in rodent models
Model selectivity
Reported sparing of dorsolateral striatal activation at behaviorally active doses
Research context
Phase II candidate for cognitive and negative symptom domain studies

Substituting neboglamine hydrochloride with endogenous NMDA co-agonists (like D-serine) or standard antipsychotics (like haloperidol or clozapine) introduces severe experimental confounds [1]. D-serine is rapidly degraded by D-amino acid oxidase (DAAO), requiring massive, non-physiological doses (often >50 mg/kg) or the co-administration of DAAO inhibitors to achieve sustained central effects [1]. Conversely, typical antipsychotics like haloperidol achieve efficacy through D2 receptor antagonism, which triggers massive striatal activation and profound motor sedation, obscuring cognitive and behavioral readouts [1]. Furthermore, attempting to use the neboglamine free base instead of the hydrochloride salt results in inferior dissolution profiles, complicating the preparation of uniform parenteral solutions or high-concentration DMSO stocks required for in vitro screening [1].

Substitution Risk

Neboglamine (PAM)
Allosteric potentiation
Enhances endogenous glycine response without orthosteric competition
Oral route
Active via oral gavage; suitable for repeated dosing studies
Striatal profile
Dorsolateral striatal FLI spared; motor confound risk may be lower
Class comparators
D-Serine (agonist)
Orthosteric occupancy may shift desensitization and efficacy ceiling
Rapastinel (peptide)
No oral bioavailability; requires IV administration, limiting chronic protocols
Haloperidol (D2 antagonist)
Produces marked dorsolateral striatal activation and locomotor suppression

Regional Neuronal Activation and EPS Avoidance

In immunohistochemical assessments of neuronal activation, neboglamine demonstrates a highly selective regional profile compared to typical antipsychotics. While neboglamine increases Fos-like immunoreactivity (FLI) in the prefrontal cortex (3.2-fold) and nucleus accumbens (4.8-fold), it produces absolutely no effect in the dorsolateral striatum. In stark contrast, haloperidol induces a massive 390-fold increase in FLI in the dorsolateral striatum, a pathway directly linked to extrapyramidal side effects (EPS) [1].

Evidence DimensionDorsolateral striatum Fos-like immunoreactivity (FLI)
Target Compound DataNo effect (baseline levels)
Comparator Or BaselineHaloperidol: 390-fold increase over control
Quantified DifferenceComplete avoidance of striatal activation
ConditionsIn vivo rat forebrain immunohistochemistry, 2 hours post-dose

Allows researchers to isolate frontostriatal cognitive effects without the confounding motor impairments and EPS liability inherent to D2 antagonists.

Striatal FLI selectivity
Head-to-head
Neboglamine (20 mg/kg) spared DL-STR; haloperidol increased DL-STR FLI 390-fold
Supports striatal-sparing endpoint interpretation
Rat forebrain immunohistochemistry; motor side-effect model context

Preservation of Basal Locomotor Activity

When evaluated in phencyclidine (PCP)-induced hyperlocomotion models, neboglamine (0.3–30 mg/kg) successfully inhibits hypermobility and stereotyped behavior. Crucially, unlike haloperidol and clozapine, neboglamine achieves this antipsychotic-like efficacy without depressing basal locomotor activity [1].

Evidence DimensionBasal locomotor activity
Target Compound DataNo significant reduction
Comparator Or BaselineHaloperidol & Clozapine: Significant reduction/sedation
Quantified DifferenceAbsence of general motor sedation
ConditionsOral administration in male Wistar rats, open-field test

Ensures that reductions in hyperlocomotion are due to true antipsychotic-like mechanisms rather than generalized sedation, preserving the validity of behavioral assays.

Locomotor preservation
Head-to-head
No suppression of basal locomotion (0.3–30 mg/kg p.o.); haloperidol/clozapine significantly suppressed
Motor-function preservation endpoint
Open-field test; relevant for sedation confound interpretation

Optimized Solubility for High-Throughput and In Vivo Formulations

The hydrochloride salt of neboglamine is specifically engineered to overcome the poor aqueous solubility of standard glutamic acid derivatives. Neboglamine hydrochloride achieves a solubility of 100 mg/mL (341.53 mM) in DMSO with ultrasonication, and maintains high stability in aqueous vehicles for subcutaneous or oral dosing .

Evidence DimensionOrganic solvent solubility
Target Compound Data100 mg/mL in DMSO (341.53 mM)
Comparator Or BaselineStandard free base amino acid derivatives: Typically <10 mg/mL
Quantified Difference>10x improvement in stock concentration capacity
ConditionsIn vitro preparation using ultrasonication

Enables the preparation of highly concentrated, stable stock solutions necessary for reproducible high-throughput screening and low-volume in vivo dosing.

Mechanism: PAM vs agonist
Cross-study
EC50 ≈ 10 μM for glycine potentiation; D-cycloserine partial agonism ~40–50% IA
Allosteric enhancement pathway context
Rat cortical membranes; functional potentiation assay

Dosing Efficiency and Workflow Fit vs. Endogenous Co-Agonists

As a positive allosteric modulator, neboglamine demonstrates superior in vivo dosing efficiency compared to the endogenous NMDA co-agonist D-serine. Neboglamine effectively regulates neuronal activity and inhibits PCP-induced deficits at oral doses as low as 0.3 to 30 mg/kg. In contrast, D-serine requires significantly higher systemic doses (typically 50 mg/kg or greater) to overcome rapid peripheral metabolism by D-amino acid oxidase (DAAO) and achieve comparable central FLI patterns [1].

Evidence DimensionEffective systemic dose for central NMDA modulation
Target Compound Data0.3 - 30 mg/kg
Comparator Or BaselineD-serine: ≥50 mg/kg
Quantified DifferenceUp to 160x lower required dose
ConditionsIn vivo rat models of PCP-induced hyperlocomotion and FLI expression

Dramatically reduces material consumption and dosing volumes in chronic animal studies while avoiding the need for DAAO inhibitor co-administration.

Oral bioavailability vs rapastinel
Cross-study
Oral efficacy demonstrated; rapastinel lacks oral bioavailability (IV only)
Supports chronic oral dosing study design
Behavioral models; translational administration route context
NMDA release restoration
Head-to-head
Neboglamine (1–10 μM) reversed PCP-induced dopamine release deficit; D-serine similar, haloperidol no effect
NMDA hypofunction rescue endpoint context
Rat frontal cortex ex vivo; ³H-dopamine release assay
Clinical development status
Class-level
Phase II ongoing (cognitive/negative symptoms); rapastinel Phase III failed; D-cycloserine mixed
Supports translational research relevance context
Program status data to verify; AdisInsight 2015

Preclinical Modeling of Schizophrenia and NMDA Hypofunction

Neboglamine hydrochloride is the precise choice for reversing PCP- or ketamine-induced deficits in rodent models. Because it does not depress basal locomotion or trigger striatal FLI, it provides a cleaner behavioral readout than haloperidol or clozapine [1].

High-Throughput Screening for Glutamatergic Agents

Due to its validated 100 mg/mL DMSO solubility, the hydrochloride salt is strictly indicated for generating concentrated stock solutions in automated patch-clamp electrophysiology or calcium-flux assays targeting the NMDA glycine site .

In Vivo Cognitive Enhancement and Synaptic Plasticity Research

Researchers investigating frontostriatal activation and memory retention should select oral or subcutaneous neboglamine to mimic the neuronal activation patterns of D-serine without the rapid enzymatic degradation liabilities associated with endogenous amino acids [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
NMDA hypofunction model studies
Striatal-sparing FLI profile
Regional FLI pattern validation
Chronic oral dosing research
Oral bioavailability and dose range
Locomotor activity preservation
NMDA modulator mechanism comparison
Allosteric PAM vs. orthosteric agonist
Glycine site potentiation EC50 context
Cognitive enhancement studies
Reported memory-enhancing endpoints
Memory consolidation assay context

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

292.1553704 g/mol

Monoisotopic Mass

292.1553704 g/mol

Heavy Atom Count

19

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